

4-biphenylmethanol CAS number and spectral data

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Compound of Interest

Compound Name: 4-Biphenylmethanol

Cat. No.: B1213676

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An In-depth Technical Guide to **4-Biphenylmethanol**: CAS Number, Spectral Data, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-biphenylmethanol** (CAS No. 3597-91-9), a biphenyl derivative with applications in chemical synthesis and pharmaceutical research.^[1] This document details its chemical identity, physical properties, and provides an extensive compilation of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed experimental protocols for the synthesis and spectroscopic analysis of **4-biphenylmethanol**, offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

4-Biphenylmethanol, also known as 4-phenylbenzyl alcohol, is a white to off-white crystalline solid.^[1] It is sparingly soluble in water but shows good solubility in organic solvents such as acetone and ethanol.^{[1][2]}

Property	Value	Reference
CAS Number	3597-91-9	[1][3][4][5]
Molecular Formula	C ₁₃ H ₁₂ O	[1][3]
Molecular Weight	184.23 g/mol	[3][6]
Melting Point	96-100 °C	[2][4]
Boiling Point	184 °C at 11 mmHg	[4]
Appearance	Beige crystalline powder	[1]
Solubility	Acetone: 25 mg/mL	[1][2]

Spectral Data

The following tables summarize the key spectral data for **4-biphenylmethanol**, providing a spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Solvent
7.65-7.54	m	3H	Aromatic protons	CDCl ₃
7.51-7.28	m	6H	Aromatic protons	CDCl ₃
4.75	d	2H	-CH ₂ -	CDCl ₃
1.69	bs	1H	-OH	CDCl ₃

Reference:[7]

¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment	Solvent
140.6	Aromatic C	CDCl ₃
140.2	Aromatic C	CDCl ₃
139.8	Aromatic C	CDCl ₃
128.6	Aromatic CH	CDCl ₃
127.3	Aromatic CH	CDCl ₃
127.2	Aromatic CH	CDCl ₃
127.0	Aromatic CH	CDCl ₃
126.9	Aromatic CH	CDCl ₃
64.6	-CH ₂ -	CDCl ₃

Reference:[[7](#)]

Infrared (IR) Spectroscopy

The IR spectrum of **4-biphenylmethanol** is characterized by the vibrational modes of its hydroxyl group and the biphenyl framework.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3300-3400	O-H stretch	Alcohol
~3000-3100	C-H stretch	Aromatic
~1600, ~1480, ~1450	C=C stretch	Aromatic ring
~1010-1050	C-O stretch	Primary alcohol

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **4-biphenylmethanol**.

m/z	Relative Intensity (%)	Assignment
184	100	[M] ⁺ (Molecular ion)
155	~57	[M-CHO] ⁺
183	~21	[M-H] ⁺
152	~21	[M-H ₂ O-H] ⁺
77	~18	[C ₆ H ₅] ⁺

Reference:[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectral analysis of **4-biphenylmethanol**.

Synthesis of 4-Biphenylmethanol

A common method for the synthesis of **4-biphenylmethanol** involves the reaction of biphenyl with paraformaldehyde.

Materials:

- Biphenyl
- Paraformaldehyde
- Phosphoric acid
- Concentrated hydrochloric acid
- Catalyst (as specified in the referenced patent)
- Organic solvent for recrystallization (e.g., ethanol/water)

Procedure:

- Combine biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and the catalyst in a reaction vessel.
- Heat the mixture to 100-120 °C and allow it to react for 2-48 hours in a closed system.
- After the reaction is complete, cool the mixture, which will separate into an aqueous and an organic layer.
- Remove the aqueous layer. Add water to the organic layer and reflux for 8-48 hours.
- Cool the mixture and filter to obtain the crude product.
- Recrystallize the crude product from a suitable organic solvent to yield pure **4-biphenylmethanol**.^[1]

NMR Spectroscopy

¹H and ¹³C NMR Analysis

Sample Preparation:

- Accurately weigh approximately 10-20 mg of dry **4-biphenylmethanol**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
- Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

- ¹H NMR:
 - Observe frequency: 400 MHz
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds

- Pulse angle: 45°
- ^{13}C NMR:
 - Observe frequency: 100 MHz
 - Number of scans: 1024-4096 (or more for dilute samples)
 - Relaxation delay: 2-5 seconds
 - Pulse program: Proton-decoupled

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H , δ 77.16 ppm for ^{13}C ; DMSO-d_6 : δ 2.50 ppm for ^1H , δ 39.52 ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum and assign the chemical shifts.

FTIR Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Analysis

Procedure:

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of solid **4-biphenylmethanol** onto the center of the ATR crystal.
- Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

- Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm^{-1} are sufficient.
- After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Analysis

Sample Preparation:

- Dissolve a small amount of **4-biphenylmethanol** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- If necessary, dilute the sample further to a final concentration of about 10 $\mu\text{g/mL}$.

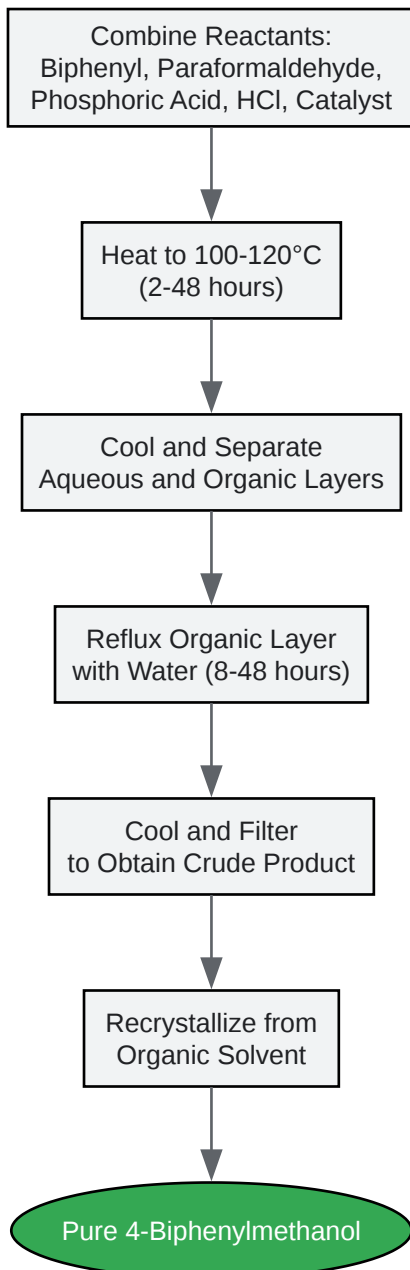
Instrument Parameters (Typical for GC-MS with EI source):

- Ionization mode: Electron Ionization (EI)
- Electron energy: 70 eV
- Mass range: m/z 50-500
- GC Column: A non-polar column (e.g., DB-5ms) is suitable.
- Temperature program: Start at a low temperature (e.g., 100 $^{\circ}\text{C}$), ramp up to a high temperature (e.g., 280 $^{\circ}\text{C}$) to ensure elution.

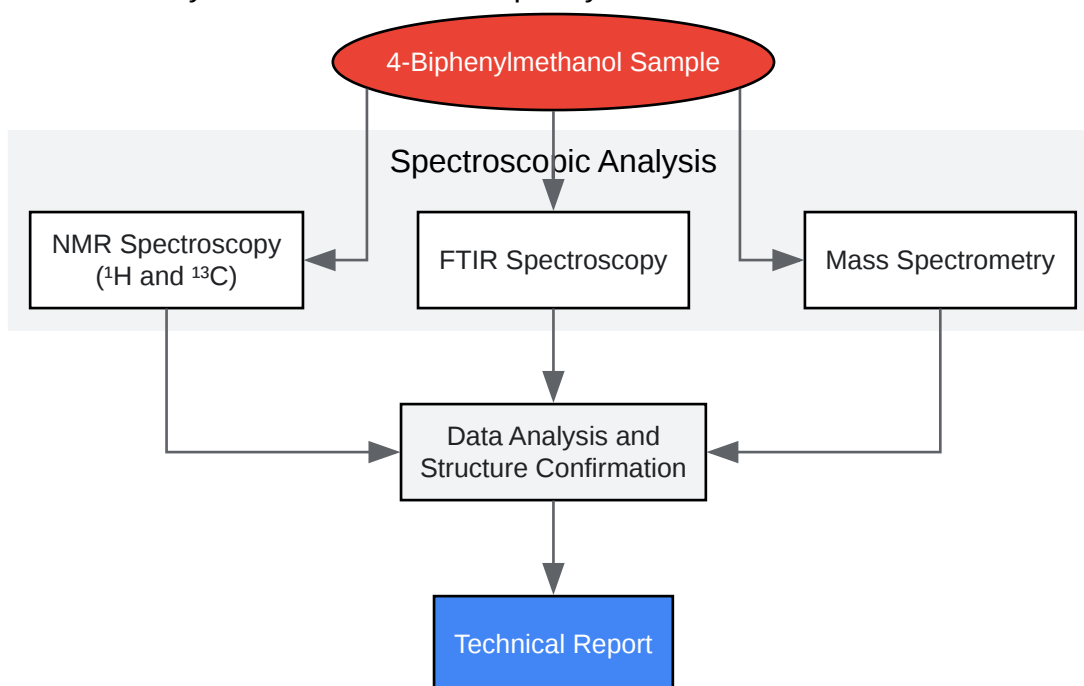
Visualized Workflows

The following diagrams illustrate the experimental and analytical workflows for **4-biphenylmethanol**.

Synthesis Workflow for 4-Biphenylmethanol



Analytical Workflow for 4-Biphenylmethanol Characterization



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References

- 1. CN105198707A - 4-biphenyl methanol synthetic method - Google Patents [patents.google.com]
- 2. sc.edu [sc.edu]
- 3. mse.washington.edu [mse.washington.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]

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